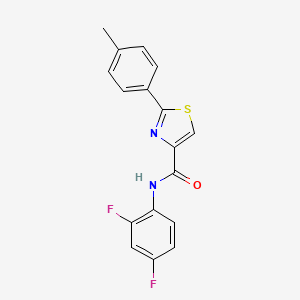

![molecular formula C15H14F3N3O2S B2487809 Ethyl 2-(methylsulfanyl)-4-[4-(trifluoromethyl)anilino]-5-pyrimidinecarboxylate CAS No. 339019-43-1](/img/structure/B2487809.png)

Ethyl 2-(methylsulfanyl)-4-[4-(trifluoromethyl)anilino]-5-pyrimidinecarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related pyrimidine derivatives involves various strategies, including condensation reactions and cyclocondensation processes. A notable approach is the Biginelli reaction, which is a multicomponent reaction that allows for the efficient synthesis of pyrimidine derivatives. For instance, ethyl 4-(4-(benzyloxy) phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro pyrimidine-5-carboxylate, a related compound, was synthesized through a Biginelli three-component cyclocondensation reaction, showcasing the versatility of pyrimidine synthesis methods (Mohan et al., 2014).

Molecular Structure Analysis

Pyrimidine derivatives exhibit diverse molecular structures, with variations in substituents leading to significant differences in their chemical behavior and interactions. The structure of these compounds can be elucidated through techniques such as X-ray diffraction, which provides detailed insights into the crystallographic arrangement and molecular geometry. For example, the crystal structure of a related pyrimidine derivative revealed a twist-boat conformation for the pyrimidine ring, highlighting the structural diversity within this class of compounds (Yu et al., 2007).

Scientific Research Applications

Antiviral and Antimycotic Activities : Ethyl 2-(methylsulfanyl)-4-[4-(trifluoromethyl)anilino]-5-pyrimidinecarboxylate has shown potential in antiviral and antimycotic activities. Studies indicate its effectiveness against herpes simplex virus type 1 (HSV-1) and certain fungal strains (Sansebastiano et al., 1993).

Inhibitor of AP-1 and NF-κB Mediated Gene Expression : This compound has been tested as an inhibitor of AP-1 and NF-κB mediated transcriptional activation in Jurkat T cells. It has been identified as a novel and potent inhibitor in this context (Palanki et al., 2002).

Cytotoxic Activity in Cancer Research : Research indicates its derivatives' potential in cancer treatment, with studies on novel 5-methyl-4-thiopyrimidine derivatives showing cytotoxicity against various cancer cell lines (Stolarczyk et al., 2018).

Alkylation Studies in Organic Chemistry : Alkylation of ambident anions of 2-(methylsulfanyl)-6-(polyfluoroalkyl)pyrimidin-4(3H)-ones with haloalkanes is another key area of research. This includes studies on concurrent formation of O- and N-(4-acetoxybutyl) derivatives (Khudina et al., 2017).

Crystal Structure and Biological Activities : Studies on its crystal structure and biological activities have been conducted, providing insights into the molecular arrangement and potential medicinal applications (Mo et al., 2007).

Cardiotonic Activity : It has been used in synthesizing novel pyrimidine derivatives with cardiotonic activity, showing promise in heart-related treatments (Dorigo et al., 1996).

Antiulcer Agents : This compound has been studied as a potential H+/K(+)-ATPase inhibitor, showing gastric antisecretion activity and potential as an antiulcer agent (Terashima et al., 1995).

properties

IUPAC Name |

ethyl 2-methylsulfanyl-4-[4-(trifluoromethyl)anilino]pyrimidine-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14F3N3O2S/c1-3-23-13(22)11-8-19-14(24-2)21-12(11)20-10-6-4-9(5-7-10)15(16,17)18/h4-8H,3H2,1-2H3,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVTYLCLDLMJTEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1NC2=CC=C(C=C2)C(F)(F)F)SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14F3N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(methylsulfanyl)-4-[4-(trifluoromethyl)anilino]-5-pyrimidinecarboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzo[d]thiazol-2-yl(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2487726.png)

![8-Oxa-1-azaspiro[4.5]decane-3-thiol;hydrochloride](/img/structure/B2487731.png)

![5-((4-(3-Chlorophenyl)piperazin-1-yl)(p-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2487732.png)

![7-methyl-3-[2-(phenylsulfinyl)ethyl]quinolin-2(1H)-one](/img/structure/B2487737.png)

![1-({6-[(3,4-Dimethylphenyl)sulfonyl]pyridin-3-yl}carbonyl)-4-phenylpiperazine](/img/structure/B2487743.png)

![8-(2,4-dimethoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2487744.png)

![N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2487747.png)